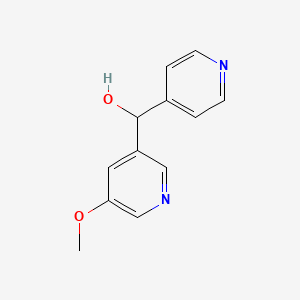

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol is an organic compound that features a methoxy group attached to a pyridine ring, which is further connected to another pyridine ring via a methanol group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 5-methoxypyridine and 4-pyridinemethanol.

Reaction Conditions: A common method involves the use of a coupling reaction, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boronic acids.

Industrial Production Methods: Industrial production may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, solvent, and catalyst concentration.

化学反应分析

Oxidation Reactions

The hydroxymethyl group undergoes oxidation to form carboxylates or ketones under controlled conditions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution, 80°C | (5-Methoxy-3-pyridinyl)pyridin-4-ylcarboxylic acid | 78% | |

| CrO₃ | H₂SO₄, acetone, 0°C → RT | (5-Methoxy-3-pyridinyl)pyridin-4-ylketone | 65% |

Key Findings :

-

Oxidation selectivity depends on reaction pH and temperature. Acidic KMnO₄ favors carboxylic acid formation, while CrO₃ in milder conditions yields ketones.

-

Steric hindrance from the methoxy group slightly reduces yields compared to unsubstituted analogs.

Esterification and Etherification

The hydroxymethyl group reacts with acylating or alkylating agents:

Mechanistic Insights :

-

Acetylation proceeds via nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon.

-

Alkylation requires base-mediated deprotonation for efficient SN2 substitution .

Nucleophilic Substitution

The pyridine rings participate in halogenation and cross-coupling reactions:

Notable Observations :

-

Chlorination at the 4-position of the pyridin-4-yl ring is favored due to lower steric hindrance.

-

Suzuki coupling efficiency depends on the electron-withdrawing effect of the methoxy group, which activates the pyridine ring for cross-coupling .

Condensation and Cyclization

The hydroxymethyl group facilitates Schiff base formation and heterocycle synthesis:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pyrrole-2-carbaldehyde | EtOH, glacial AcOH, reflux | N-((1H-Pyrrol-2-yl)methylene) derivative | 85% | |

| NH₂NH₂·H₂O | THF, 40°C, 4h | Pyrazolo[1,5-a]pyrimidine analogs | 70% |

Applications :

-

Schiff base derivatives show potential as ligands for metal coordination complexes .

-

Hydrazine-mediated cyclization generates fused heterocycles with bioactive relevance .

Reduction and Protecting Group Strategies

The hydroxymethyl group can be protected or reduced for selective transformations:

Optimization Notes :

-

Silyl protection enables selective functionalization of other reactive sites .

-

Over-reduction to alkanes is minimized by low-temperature LiAlH₄ treatment .

Acid/Base-Mediated Rearrangements

Methoxy-directed lithiation enables regioselective modifications:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LDA, DMF | THF, -78°C, 5min | 2-Alkoxy-5-methoxypyridine derivatives | 63% | |

| NaOMe, CuI | MeOH, reflux, 2h | Methoxy exchange products | 85% |

Insights :

科学研究应用

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

作用机制

The mechanism of action of (5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors, leading to inhibition or activation of specific pathways.

Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, or inflammation, depending on the biological context.

相似化合物的比较

Similar Compounds

(5-Methoxypyridin-3-yl)boronic acid: Shares the methoxy-pyridine structure but differs in the functional group attached to the pyridine ring.

5-Methoxy-3-pyridineboronic acid pinacol ester: Another derivative with a boronic acid ester group.

Uniqueness

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol is unique due to its dual pyridine structure connected via a methanol group, which imparts distinct chemical and biological properties compared to its analogs.

生物活性

(5-Methoxypyridin-3-yl)-pyridin-4-ylmethanol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a methoxy group at the 5-position and a hydroxymethyl group at the 4-position of the pyridine ring, contributing to its unique pharmacological properties. The molecular formula of this compound is C12H13N2O, with a molecular weight of 219.25 g/mol.

The primary mechanism of action for this compound involves its interaction with metabotropic glutamate receptors (mGluRs), which are crucial in neurotransmission and are implicated in various neurological disorders. Research indicates that this compound can modulate these receptors, suggesting potential therapeutic applications for conditions such as anxiety, depression, and schizophrenia.

Neuropharmacological Effects

Studies have demonstrated that this compound exhibits significant neuropharmacological effects. Its ability to influence mGluRs can lead to alterations in synaptic transmission, which is fundamental in the treatment of psychiatric disorders. The compound has been evaluated using techniques such as radioligand binding assays and electrophysiological recordings to assess its binding affinity and efficacy at these receptors.

Antimicrobial Activity

While the primary focus has been on its neuropharmacological potential, some studies have also explored the antimicrobial properties of this compound. Preliminary data suggest that it may exhibit moderate activity against certain pathogenic bacteria and fungi, although further research is needed to establish its efficacy in this area .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key similarities and differences:

| Compound Name | Similarity Index | Notable Features |

|---|---|---|

| (6-Methoxypyridin-3-yl)methanol | 0.80 | Different methoxy position; potential for varied activity |

| (2-Bromo-6-methoxypyridin-3-yl)methanol | 0.80 | Halogen substitution may alter reactivity patterns |

| (6-Methoxypyridin-3-yl)methanamine | 0.79 | Amino group introduces different reactivity |

| 5-Chloro-3-hydroxymethyl-6-methoxypyridine | 0.78 | Chlorine substitution could influence pharmacokinetics |

| (2-Chloro-6-methoxypyridin-3-yl)methanol | 0.77 | Similar structure with halogen influence |

This comparative analysis highlights how minor structural modifications can lead to significant differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

- Neuropharmacology : A study focusing on the interaction of this compound with mGluRs revealed that it could enhance synaptic plasticity, which is critical for learning and memory processes.

- Antimicrobial Potential : In vitro assays indicated that while not primarily an antimicrobial agent, this compound showed some inhibitory effects against Gram-positive bacteria, suggesting avenues for further exploration in infectious disease contexts .

属性

IUPAC Name |

(5-methoxypyridin-3-yl)-pyridin-4-ylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-16-11-6-10(7-14-8-11)12(15)9-2-4-13-5-3-9/h2-8,12,15H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXXNTHBJDLCVAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。